molecular formula C17H15N3O B2711924 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide CAS No. 860784-19-6

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide

Cat. No.: B2711924
CAS No.: 860784-19-6
M. Wt: 277.327
InChI Key: HAEJWHHBTJLTBT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . These factors could include pH, temperature, and the presence of other molecules. More research is needed to understand how these environmental factors affect the compound’s activity.

Preparation Methods

The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions . The reaction typically proceeds in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(12-7-8-12)18-14-5-3-4-13(10-14)15-11-20-9-2-1-6-16(20)19-15/h1-6,9-12H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJWHHBTJLTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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